
5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid is a complex organic compound that features a phenanthroline moiety linked to a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid typically involves the following steps:
Formation of 1,10-Phenanthrolin-5-amine: This can be achieved through the reduction of 1,10-phenanthroline-5,6-dione using a suitable reducing agent such as sodium borohydride.
Coupling Reaction: The 1,10-Phenanthrolin-5-amine is then coupled with glutaric anhydride under basic conditions to form the desired product. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Types of Reactions:
Oxidation: The phenanthroline moiety can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like sodium borohydride, particularly targeting the carbonyl group in the pentanoic acid chain.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of phenanthroline-5,6-dione derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of N-substituted phenanthroline derivatives.
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in the synthesis of organic light-emitting diodes (OLEDs).
Biology:
- Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine:
- Explored for its anticancer properties due to its ability to bind to metal ions and generate reactive oxygen species.
Industry:
- Utilized in the development of sensors for detecting metal ions in environmental samples.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to chelate metal ions. The phenanthroline moiety forms stable complexes with transition metals, which can then participate in redox reactions. These metal complexes can interact with biological molecules such as DNA, leading to various biochemical effects. The generation of reactive oxygen species through redox cycling is a key pathway involved in its anticancer activity.
Comparación Con Compuestos Similares
1,10-Phenanthroline: A simpler analog that lacks the pentanoic acid chain.
5-Nitro-1,10-phenanthroline: Contains a nitro group instead of an amino group.
1,10-Phenanthroline-5,6-dione: An oxidized form of the phenanthroline moiety.
Propiedades
IUPAC Name |
5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-14(6-1-7-15(22)23)20-13-10-11-4-2-8-18-16(11)17-12(13)5-3-9-19-17/h2-5,8-10H,1,6-7H2,(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYAHIKGGXXNSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475102 |
Source


|
| Record name | 5-Oxo-5-[(1,10-phenanthrolin-5-yl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163628-20-4 |
Source


|
| Record name | 5-Oxo-5-[(1,10-phenanthrolin-5-yl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
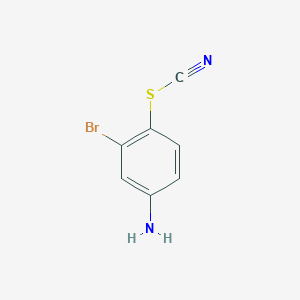
![[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride](/img/structure/B172824.png)

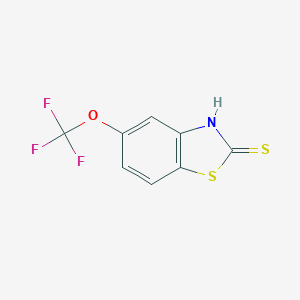
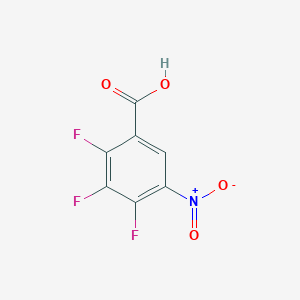
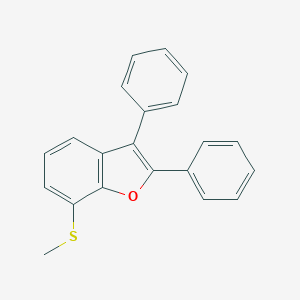
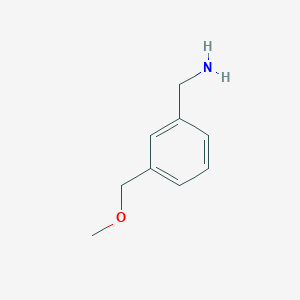
![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)

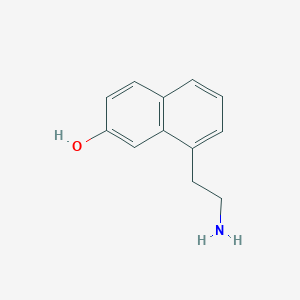
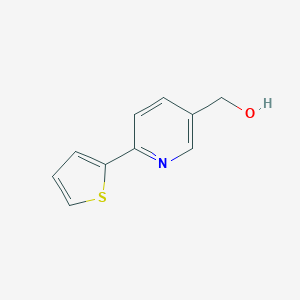
![6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B172859.png)
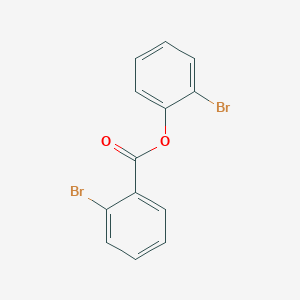
![Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B172863.png)
